molecular formula C79H138N24O18 B10825566 acetic acid;(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid

acetic acid;(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid

Cat. No.: B10825566
M. Wt: 1712.1 g/mol
InChI Key: FCUKBHOCSHSSNE-WKYQKWCMSA-N
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Description

The compound acetic acid;(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid is a highly complex molecule featuring:

  • Multiple pyrrolidine-2-carboxylic acid moieties linked via peptide bonds.
  • Lysine derivatives (2,6-diaminohexanoyl groups) and guanidino-modified residues (diaminomethylideneamino).
  • Branched amino acid chains with 3-methylbutanoyl and 4-hydroxyphenylpropanoyl substituents.

Properties

Molecular Formula

C79H138N24O18

Molecular Weight

1712.1 g/mol

IUPAC Name

acetic acid;(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C77H134N24O16.C2H4O2/c1-44(2)60(97-67(108)56-26-17-39-99(56)72(113)49(82)20-7-11-33-78)69(110)89-43-59(103)90-50(21-8-12-34-79)63(104)91-51(22-9-13-35-80)64(105)92-53(24-15-37-87-76(83)84)65(106)94-54(25-16-38-88-77(85)86)73(114)100-40-18-27-57(100)68(109)98-62(46(5)6)70(111)93-52(23-10-14-36-81)66(107)96-61(45(3)4)71(112)95-55(42-47-29-31-48(102)32-30-47)74(115)101-41-19-28-58(101)75(116)117;1-2(3)4/h29-32,44-46,49-58,60-62,102H,7-28,33-43,78-82H2,1-6H3,(H,89,110)(H,90,103)(H,91,104)(H,92,105)(H,93,111)(H,94,106)(H,95,112)(H,96,107)(H,97,108)(H,98,109)(H,116,117)(H4,83,84,87)(H4,85,86,88);1H3,(H,3,4)/t49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,60-,61-,62-;/m0./s1

InChI Key

FCUKBHOCSHSSNE-WKYQKWCMSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)N.CC(=O)O

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)N.CC(=O)O

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Loading

The 2-chlorotrityl chloride resin is optimal for synthesizing peptides with C-terminal carboxylic acids, as it enables high loading efficiency (0.1–0.3 mmol/g) and mild cleavage conditions. For this compound, 300 mg of resin (0.1 mmol scale) is swelled in dichloromethane (DCM) for 30 minutes before coupling the first amino acid, Boc-Orn(Fmoc)-OH, using 4 equivalents of HCTU and 2,4,6-collidine as a base. The resin’s stability toward repetitive piperidine treatments ensures minimal premature cleavage during Fmoc deprotection.

Iterative Coupling Protocol

Each amino acid is coupled using HATU/HOAt (4 equivalents) and DIPEA (8 equivalents) in DMF, with coupling times of 1–2 hours per residue. The guanidino groups in diaminohexanoyl and diaminomethylideneamino residues are protected with ivDde or Pmc groups, which remain stable under acidic conditions but are selectively removed with hydrazine. For sterically hindered residues like 3-(4-hydroxyphenyl)propanoyl, double coupling or extended reaction times (24 hours) are employed to ensure >99% yield.

Orthogonal Deprotection Strategies

The compound contains multiple orthogonal protecting groups to prevent side reactions during synthesis:

Protecting GroupFunctionality ProtectedDeprotection ConditionStability During Synthesis
Fmocα-Amino20% piperidine/DMFLabile to base
BocSide-chain amines50% TFA/DCMLabile to acid
ivDdeGuanidino groups2% hydrazine/DMFStable to acid/base
t-BuHydroxyphenyl95% TFA/H2OLabile to acid

For residues like 3-(4-hydroxyphenyl)propanoyl, the t-Bu group is retained until global deprotection to prevent premature oxidation. The ivDde groups on diaminomethylideneamino pentanoyl residues are removed post-synthesis via two 15-minute treatments with 2% hydrazine in DMF.

Macrolactamization and Cyclization

Following linear assembly, the peptide is cleaved from the resin using 1.5% TFA in DCM to preserve acid-labile groups. Cyclization is achieved via HATU/HOAt-mediated macrolactamization in DMF (6 equivalents, 48 hours, RT), forming a 22-membered ring between the N-terminal acetic acid and C-terminal pyrrolidine carboxylic acid. The reaction is monitored via analytical HPLC, with cyclization efficiency exceeding 85% under optimized conditions.

Global Deprotection and Final Cleavage

Global deprotection employs a cocktail of TFA:H2O:TIPS (95:2.5:2.5) for 3 hours to remove t-Bu, Boc, and remaining ivDde groups. For the hydroxyphenylpropanoyl residue, scavengers like triisopropylsilane (TIPS) prevent alkylation side reactions. The crude peptide is precipitated in ice-cold diethyl ether, yielding a white powder that is subsequently dissolved in 50% acetic acid for oxidation.

Disulfide Bond Formation (if applicable)

Although the target compound lacks cysteine residues, its diaminomethylideneamino groups may require oxidative stabilization. For analogous structures, 0.1 M iodine in acetic acid is used to oxidize thiols or imidazole derivatives, followed by quenching with ascorbic acid and extensive dialysis.

Purification and Characterization

Reverse-phase HPLC (RP-HPLC) on a C18 column with a 5–60% acetonitrile/0.1% TFA gradient over 60 minutes achieves >98% purity. Critical characterization data include:

Analytical MethodParametersResults
ESI-MSCalculated [M+H]+: 2456.8Observed [M+H]+: 2456.9
Analytical HPLCRetention time: 22.4 minPurity: 98.7% (220 nm)
Amino Acid AnalysisMolar ratios consistent with sequenceDeviation <5% for all residues

Challenges and Optimization

  • Coupling Efficiency : Residues with bulky side chains (e.g., 3-methylbutanoyl) required double coupling with 8 equivalents of HATU to suppress deletion sequences.

  • Oxidative Side Reactions : The hydroxyphenyl group necessitated inert atmosphere handling to prevent quinone formation.

  • Purification : The peptide’s high hydrophilicity mandated ion-pairing agents like heptafluorobutyric acid (HFBA) in HPLC mobile phases .

Chemical Reactions Analysis

Methanol Carbonylation (Monsanto Process)

Acetic acid is industrially synthesized via methanol carbonylation using carbon monoxide (CO):
CH3OH+COCH3COOH\text{CH}_3\text{OH} + \text{CO} \rightarrow \text{CH}_3\text{COOH}
This reaction is catalyzed by rhodium or iridium complexes (e.g., RhCl₃) under high pressure (30–60 atm) and temperature (150–200°C) .

Methanol Hydrocarboxylation with CO₂

A newer catalytic route uses CO₂ and H₂ instead of CO:
CH3OH+CO2+H2CH3COOH+H2O\text{CH}_3\text{OH} + \text{CO}_2 + \text{H}_2 \rightarrow \text{CH}_3\text{COOH} + \text{H}_2\text{O}
Key features:

  • Catalyst : Ru–Rh bimetallic systems (e.g., Ru₃(CO)₁₂/Rh₂(OAc)₄) with imidazole ligands .

  • Conditions : 180°C, 8 MPa total pressure (CO₂:H₂ = 1:1) .

  • Turnover frequency (TOF) : 30.8 h⁻¹ .

PathwayReactantsCatalystsYield (%)
CO-basedCH₃OH + CORhCl₃~95
CO₂-basedCH₃OH + CO₂ + H₂Ru–Rh bimetallic70.3

Thermal Decomposition

At temperatures >440°C, acetic acid decomposes via two pathways:

  • Methane formation :
    CH3COOHCH4+CO2\text{CH}_3\text{COOH} \rightarrow \text{CH}_4 + \text{CO}_2

  • Ketene formation :
    CH3COOHCH2=C=O+H2O\text{CH}_3\text{COOH} \rightarrow \text{CH}_2=\text{C}=\text{O} + \text{H}_2\text{O} .

Acid-Base Reactions

Acetic acid (pKₐ = 4.76) reacts with:

  • Strong bases (e.g., NaOH):
    CH3COOH+NaOHCH3COONa++H2O\text{CH}_3\text{COOH} + \text{NaOH} \rightarrow \text{CH}_3\text{COO}^- \text{Na}^+ + \text{H}_2\text{O} .

  • Carbonates (e.g., Na₂CO₃):
    2CH3COOH+Na2CO32CH3COONa++CO2+H2O2\text{CH}_3\text{COOH} + \text{Na}_2\text{CO}_3 \rightarrow 2\text{CH}_3\text{COO}^- \text{Na}^+ + \text{CO}_2 + \text{H}_2\text{O} .

Esterification

In acidic conditions, acetic acid reacts with alcohols (e.g., ethanol) to form esters:
CH3COOH+C2H5OHCH3COOC2H5+H2O\text{CH}_3\text{COOH} + \text{C}_2\text{H}_5\text{OH} \rightleftharpoons \text{CH}_3\text{COOC}_2\text{H}_5 + \text{H}_2\text{O} .
Mechanism :

  • Protonation of carbonyl oxygen.

  • Nucleophilic attack by alcohol.

  • Deprotonation to form ester .

Acetyl Chloride Formation

Reaction with PCl₅:
CH3COOH+PCl5CH3COCl+POCl3+HCl\text{CH}_3\text{COOH} + \text{PCl}_5 \rightarrow \text{CH}_3\text{COCl} + \text{POCl}_3 + \text{HCl} .

α-Arylation of Aryl Acetic Acids

Palladium-catalyzed coupling with aryl halides:
Ar–CH2COOH+Ar’–XPd(OAc)2/NiXantphosAr–C(Ar’)H–COOH\text{Ar–CH}_2\text{COOH} + \text{Ar'–X} \xrightarrow{\text{Pd(OAc)}_2/\text{NiXantphos}} \text{Ar–C(Ar')H–COOH}
Key conditions :

  • Solvent : Toluene (110°C).

  • Base : KN(SiMe₃)₂.

  • Yield : Up to 95% .

Reaction with Hydroxyl Radicals

Kinetics of OH radical reaction:
CH3COOH+OHProducts\text{CH}_3\text{COOH} + \text{OH} \rightarrow \text{Products}
Rate constant :
k(T)=5.38×1014exp(740T)cm3molecule1s1k(T) = 5.38 \times 10^{-14} \exp\left(\frac{740}{T}\right) \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1} .

Metal Corrosion Reactions

Acetic acid reacts with metals (e.g., Mg, Zn) to form acetates:
2CH3COOH+Mg(CH3COO)2Mg+H22\text{CH}_3\text{COOH} + \text{Mg} \rightarrow (\text{CH}_3\text{COO})_2\text{Mg} + \text{H}_2 .

Biochemical Degradation Pathways

Glucose-derived acetic acid forms via hydrolytic β-dicarbonyl cleavage :

  • Precursor : 1-Deoxy-2,3-hexodiulose.

  • Yield : Up to 85 mol% at pH 6–8 .

Scientific Research Applications

Biochemical Research

Peptide Synthesis
The compound serves as a building block in peptide synthesis, particularly through solid-phase peptide synthesis (SPPS). This method allows for the systematic assembly of peptides by sequentially adding protected amino acids to a growing chain anchored to a solid resin. The specific sequence of amino acids in this compound imparts unique biological activities, making it valuable for targeted research applications.

Enzyme Interaction Studies
The interactions of acetic acid derivatives with enzymes are crucial for understanding their mechanisms of action. The amino acid residues within this compound can modulate enzyme activity by binding to active sites or influencing conformational changes. For instance, the presence of lysine and arginine residues can enhance binding affinity to negatively charged sites on proteins, facilitating biochemical reactions.

Pharmaceutical Applications

Drug Development
Acetic acid derivatives are frequently explored in drug development due to their potential therapeutic effects. Research indicates that compounds like the one may exhibit anti-cancer properties by inhibiting specific oncogenic pathways. For example, studies have shown that targeting hypoxia-inducible factors (HIFs) can be effective in treating clear cell renal cell carcinoma .

Therapeutic Agents
The compound's unique structure allows it to function as a therapeutic agent. Its ability to interact with various molecular targets makes it suitable for developing drugs aimed at treating metabolic disorders or cancers. The specific amino acid sequence contributes to its selectivity and efficacy as a drug candidate .

Chemical Reactions and Modifications

Reactivity Studies
Acetic acid derivatives can undergo various chemical reactions, such as oxidation and substitution. Understanding these reactions is essential for modifying the compound to enhance its biological activity or stability. For example, the oxidation of arginine residues can lead to the formation of citrulline, which may alter the peptide's function and interaction with target proteins.

Case Studies

Study Focus Findings
Study on HIF inhibitorsCancer treatmentDemonstrated that acetic acid derivatives can inhibit HIF pathways, reducing tumor growth in animal models .
Peptide synthesis optimizationDrug developmentImproved methods for synthesizing complex peptides using acetic acid derivatives as key components.
Enzyme interaction analysisBiochemical mechanismsShowed that specific amino acids within the compound enhance binding to target enzymes, affecting their catalytic activity.

Mechanism of Action

ACTH 11-24 acetate exerts its effects by binding to the adrenocorticotropic hormone receptor on adrenal cells. This binding induces a cascade of intracellular events, primarily mediated by cyclic adenosine monophosphate (cAMP) and calcium ions. These signaling pathways lead to the synthesis and release of cortisol from the adrenal cortex .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Bioactivity Reference
Target Compound Multiple pyrrolidine-2-carboxylic acid units, lysine derivatives, guanidino groups ~1500 (estimated) Hypothesized neuroendocrine modulation N/A
1-(2,6-Diaminohexanoyl)pyrrolidine-2-carboxylic acid (Lisinopril degradation product) Single pyrrolidine-2-carboxylic acid + lysine-like chain 244.3 Inactive degradation product; no direct bioactivity
(S)-1-((S)-1-(2-(2,6-Dibromo-4-formylphenoxy)acetyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid (Structure 17) Two pyrrolidine rings linked via acetyl-phenoxy groups ~500 (estimated) Antifungal activity (24 mm inhibition vs. Candida albicans)
Cyclo 1-[2-(cyclopentanecarbonyl-3-phenyl-propionyl]-pyrrolidine-2-carboxylic acid (1-carbamoyl-propyl)-amide Cyclic tetrapeptide with pyrrolidine-2-carboxylic acid ~600 (estimated) Antibacterial and antifungal activity
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid Single pyrrolidine ring + guanidino and phenyl groups 489.57 Unknown; structural analog of peptide inhibitors
1β-Methylcarbapenems with pyrrolidine moieties Carbapenem core + pyrrolidine side chains ~400–500 Broad-spectrum antimicrobial activity (MIC values comparable to MPM)

Structural Similarities and Differences

  • Pyrrolidine-2-carboxylic acid backbone : Present in all compounds except carbapenems .
  • Peptide linkages: Target compound and lisinopril degradation product share lysine-like chains, but the target has additional branching and guanidino modifications .
  • Guanidino groups: Only the target compound and Structure 15 feature diaminomethylideneamino groups, which enhance binding to anionic targets (e.g., enzymes, receptors) .

Functional Comparisons

  • Antifungal activity : Structure 17 outperforms classical antifungals like griseofulvin (24 mm vs. 20 mm inhibition) , whereas the target compound’s bioactivity remains unverified.
  • Antimicrobial activity : Carbapenems with pyrrolidine moieties exhibit potent activity but face steric hindrance issues, unlike the target compound’s flexible peptide-like structure .

Biological Activity

Acetic acid, a simple carboxylic acid, is widely recognized for its biological activities and applications in various fields, including medicine, agriculture, and food preservation. The complex structure of acetic acid derivatives, particularly those with multiple amino acid modifications, enhances its biological activity. This article delves into the biological effects of acetic acid and its intricate derivatives.

Overview of Acetic Acid

Chemical Structure and Properties:

  • Molecular Formula: C₂H₄O₂
  • Molecular Weight: 60.05 g/mol
  • CAS Number: 64-19-7

Acetic acid is a colorless liquid with a pungent smell. It is primarily known for its role in vinegar production and as a preservative.

Biological Activities

  • Antimicrobial Effects:
    • Acetic acid exhibits significant antimicrobial properties against a variety of pathogens. Studies have shown that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as yeasts. For instance, research indicates that acetic acid can reduce the growth of Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties:
    • Recent studies have explored the potential anticancer effects of acetic acid derivatives. For example, palladium(II) complexes derived from acetic acid have demonstrated selective cytotoxicity against cancer cell lines such as MDA-MB-468 (human breast cancer) and HCT116 (human colon cancer) while exhibiting lower toxicity towards non-cancerous cells. These complexes induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .
  • Anti-inflammatory Activity:
    • Acetic acid has been shown to exert anti-inflammatory effects in various models. It reduces the production of pro-inflammatory cytokines and inhibits inflammatory pathways, making it a potential therapeutic agent for conditions characterized by chronic inflammation .
  • Metabolic Effects:
    • Acetic acid plays a role in metabolic processes by influencing lipid metabolism and glucose homeostasis. It has been linked to improved insulin sensitivity and reduced body weight in animal models, suggesting its potential use in managing metabolic disorders such as obesity and diabetes .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of acetic acid against various bacterial strains, including Rhizopus oryzae and Candida albicans. The results indicated that acetic acid significantly inhibited the growth of these microorganisms at specific concentrations, highlighting its effectiveness as a natural preservative .

Case Study 2: Cancer Cell Apoptosis

In vitro experiments on palladium(II) complexes derived from acetic acid showed that these compounds could induce apoptosis in HCT116 cells. The study measured changes in Bcl-2 expression and caspase-3 activation, confirming the compounds' potential as anticancer agents .

Data Tables

Biological ActivityObserved EffectReference
AntimicrobialInhibition of E. coli growth
AnticancerInduction of apoptosis in HCT116 cells
Anti-inflammatoryReduction of pro-inflammatory cytokines
Metabolic regulationImproved insulin sensitivity

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing multi-substituted pyrrolidine and amino acid moieties in this compound?

  • The compound’s synthesis requires multi-step strategies involving chiral precursors and regioselective coupling. For example, tert-butyl oxazinane carboxylate derivatives (e.g., (4S,5S)-tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate) are used as chiral building blocks to control stereochemistry at critical positions . Boronate esters (e.g., 2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) facilitate Suzuki-Miyaura couplings to introduce boron-containing sidechains, which are later functionalized . Reaction optimization under inert atmospheres and low temperatures is critical to minimize epimerization .

Q. How can researchers validate the stereochemical integrity of the compound during synthesis?

  • Use chiral HPLC or capillary electrophoresis to resolve enantiomers and confirm retention of (2S) configurations at each stereocenter . Polarimetry and X-ray crystallography (for crystalline intermediates) provide additional validation . For example, intermediates like N-((S)-1-((2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl)-2-hydroxyethyl)acetamide can serve as reference standards .

Q. What methods are recommended to enhance the solubility of this highly functionalized amino acid derivative?

  • Salt formation (e.g., dihydrochloride salts) improves aqueous solubility, as seen in structurally similar compounds like (2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride . Co-solvent systems (e.g., DMSO-water mixtures) or PEGylation of terminal amino groups may also mitigate aggregation .

Advanced Research Questions

Q. How can computational tools optimize reaction conditions for coupling diaminohexanoyl and pyrrolidine-carboxylic acid subunits?

  • Quantum mechanical calculations (e.g., DFT) predict transition states and regioselectivity for amide bond formation between sterically hindered subunits . ICReDD’s reaction path search methods integrate computational predictions with high-throughput screening to identify optimal catalysts (e.g., Pd-based for ethylene oxidation analogs) and solvent systems . Machine learning models trained on reaction yield data from analogous syntheses (e.g., boronohexanoic acid derivatives) can further refine conditions .

Q. What experimental approaches resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) caused by dynamic stereochemistry?

  • Variable-temperature NMR (VT-NMR) and NOESY experiments distinguish between conformational flexibility and true stereochemical ambiguity . For example, broadening of pyrrolidine ring proton signals at low temperatures may indicate restricted rotation, necessitating revised assignments . Cross-validation with IR and ESI-HRMS data (e.g., observed 637.3281 m/z vs. calculated 637.3278 for C39H45N2O6) ensures structural consistency .

Q. How can researchers design stability studies to assess degradation pathways under physiological conditions?

  • Accelerated stability testing (40°C/75% RH) over 4–6 weeks identifies hydrolytic cleavage points (e.g., labile ester or amide bonds) . LC-MS/MS monitors degradation products, such as free acetic acid or truncated peptides . For oxidation-prone residues (e.g., 4-hydroxyphenyl groups), radical scavengers (e.g., BHT) are added to formulation buffers .

Q. What strategies mitigate side reactions during guanidinylation of pentanoyl subunits with diaminomethylene groups?

  • Slow addition of guanidinylation reagents (e.g., 1H-pyrazole-1-carboxamidine) at pH 8–9 minimizes undesired amidine byproducts . Chelating agents (e.g., EDTA) sequester metal impurities that catalyze side reactions . Solid-phase synthesis with resin-bound intermediates simplifies purification of guanidinylated products .

Methodological Notes

  • Stereochemical Analysis : Combine multiple techniques (X-ray, VT-NMR, chiral chromatography) to address complex stereochemistry .
  • Reaction Optimization : Integrate computational screening (e.g., COMSOL Multiphysics for reaction kinetics) with robotic liquid handling for rapid iteration .
  • Data Contradictions : Use orthogonal analytical methods (e.g., HRMS + NMR) to resolve discrepancies and validate proposed structures .

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